Benzyl 3-vinylazetidine-1-carboxylate is a synthetic compound characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The compound features a vinyl group and a benzyl substituent, contributing to its unique reactivity and potential applications in organic synthesis. Its molecular formula is , and it is recognized for its role in various
The synthesis of Benzyl 3-vinylazetidine-1-carboxylate typically involves several key steps:
Specific synthesis protocols may vary based on desired yields and purity levels, but these general steps outline the typical approach to creating this compound.
Benzyl 3-vinylazetidine-1-carboxylate finds applications in various fields:
Several compounds share structural similarities with Benzyl 3-vinylazetidine-1-carboxylate. Here are some notable examples:
| Compound Name | Structure Features | Notable Characteristics |
|---|---|---|
| Benzyl 3-aminoazetidine-1-carboxylate | Contains an amino group instead of a vinyl group | Potentially higher biological activity |
| Benzyl 3-iodoazetidine-1-carboxylate | Iodine substituent offers unique reactivity | Useful in cross-coupling reactions |
| Benzyl 3-oxoazetidine-1-carboxylate | Contains a carbonyl group | Enhanced reactivity in nucleophilic addition |
Benzyl 3-vinylazetidine-1-carboxylate's uniqueness lies in its vinyl group, which provides distinct reactivity compared to other azetidine derivatives. This feature allows it to participate in specific chemical transformations that may not be possible with other substituents.
Benzyl 3-vinylazetidine-1-carboxylate features a 1-carboxylate benzyl ester group at position 1 and a vinyl (-CH=CH₂) substituent at position 3 of the azetidine ring (Figure 1). The molecular formula is C₁₁H₁₃NO₂, with a molar mass of 191.23 g/mol. Key structural attributes include:
The IUPAC name, benzyl azetidine-3-carboxylate, reflects the substitution pattern, though the vinyl group’s presence necessitates specifying its position in practical syntheses.
While experimental spectral data for this specific compound is limited in public databases, analogous azetidine derivatives exhibit characteristic signals: